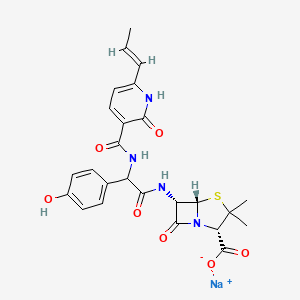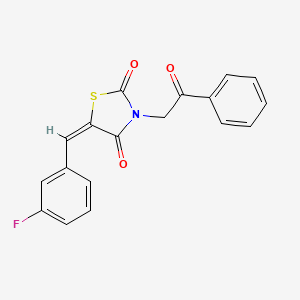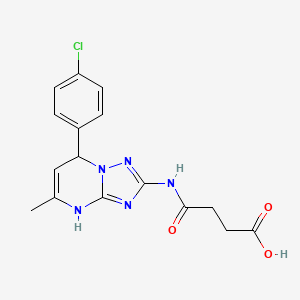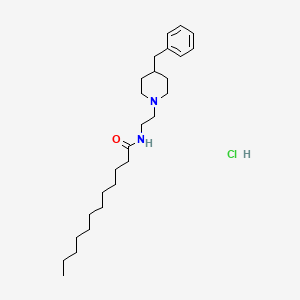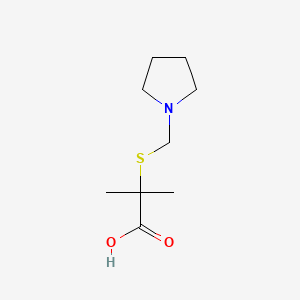
Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- is a chemical compound with the molecular formula C9H17NO2S It is known for its unique structure, which includes a pyrrolidine ring and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- typically involves the reaction of 2-methylpropionic acid with pyrrolidine and a thiol compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: N-substituted pyrrolidine derivatives.
Scientific Research Applications
Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- involves its interaction with specific molecular targets and pathways. The thioether linkage and pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may exert its effects by modulating enzyme activity or receptor signaling pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)-
- 2-Methyl-2-[(1-pyrrolidinylmethyl)thio]propionic acid
- 2-Methyl-2-[(1-pyrrolidinylmethyl)thio]propanoic acid
Uniqueness
Propionic acid, 2-methyl-2-((1-pyrrolidinylmethyl)thio)- is unique due to its specific structural features, including the thioether linkage and pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
92187-56-9 |
|---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
2-methyl-2-(pyrrolidin-1-ylmethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,8(11)12)13-7-10-5-3-4-6-10/h3-7H2,1-2H3,(H,11,12) |
InChI Key |
BBVIPYNNUIYKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)SCN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


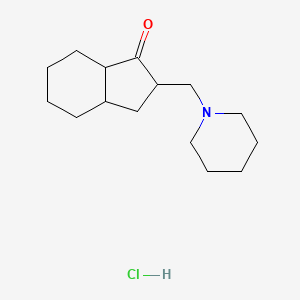
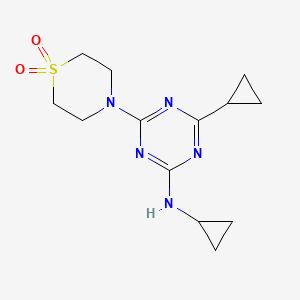
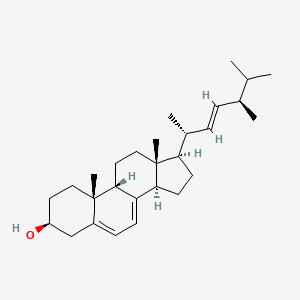
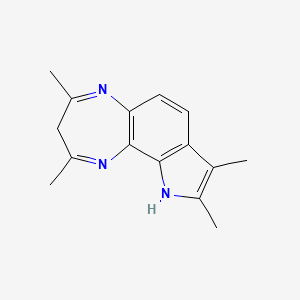
![1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12761390.png)
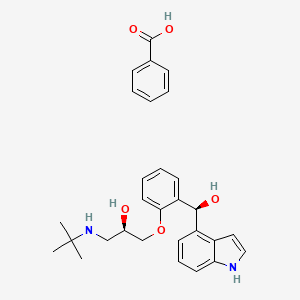
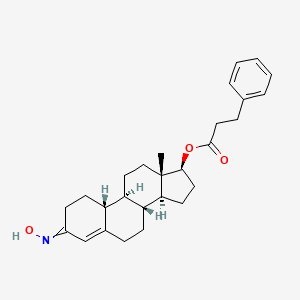
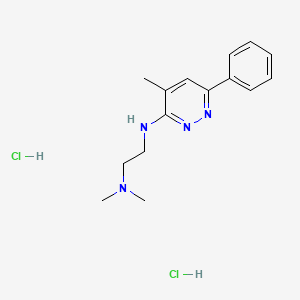
![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
